molecular formula C17H21N3O3 B6973287 2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide

2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide

Cat. No.: B6973287
M. Wt: 315.37 g/mol
InChI Key: FBCXZFRQFFYMON-UHFFFAOYSA-N
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Description

2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carboxylic acid derivative, followed by the introduction of the pyridine and morpholine moieties through nucleophilic substitution reactions. The final step involves the N-methylation and ethylation of the compound under controlled conditions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-3-carboxylic acid derivatives, while reduction of the pyridine ring would produce piperidine derivatives.

Scientific Research Applications

2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-15-14(6-9-23-15)17(21)19(2)13-4-5-16(18-12-13)20-7-10-22-11-8-20/h4-6,9,12H,3,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXZFRQFFYMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)N(C)C2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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